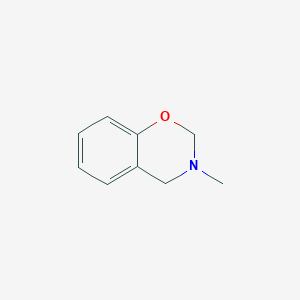

3-Methyl-3,4-dihydro-2h-1,3-benzoxazine

Übersicht

Beschreibung

3-Methyl-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that features a benzene ring fused with an oxazine ring. This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Methyl-3,4-dihydro-2H-1,3-benzoxazine can be synthesized through several methods. One common approach involves the reaction of an amine with formaldehyde and a phenol derivative. This reaction typically proceeds via a Mannich-type condensation, followed by cyclization to form the oxazine ring . Another method involves the use of microwave irradiation in solvent-free conditions, which has been shown to be a rapid and high-yielding protocol .

Industrial Production Methods

Industrial production of this compound often employs high-throughput mechanochemistry. This method allows for the parallel synthesis of multiple samples, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form oxo-derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, which are often employed in acylation reactions. Conditions such as the presence of a catalyst and specific temperature settings are crucial for these reactions .

Major Products

The major products formed from these reactions include various substituted benzoxazines and their oxo-derivatives, which have significant biological activities .

Wissenschaftliche Forschungsanwendungen

3-Methyl-3,4-dihydro-2H-1,3-benzoxazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It has potential therapeutic applications due to its anti-inflammatory and neuroprotective effects.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Methyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in inflammation . The compound’s neuroprotective effects are linked to its interaction with neurotransmitter receptors and ion channels .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dihydro-2H-1,3-benzoxazine: Lacks the methyl group at the 3-position.

3-Methyl-3,4-dihydro-2H-1,4-benzoxazine: Has a different ring fusion pattern.

Uniqueness

3-Methyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position enhances its stability and reactivity compared to its unsubstituted counterparts .

Biologische Aktivität

3-Methyl-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in various fields.

Overview of Biological Activities

The biological activities of this compound include:

- Antimicrobial Properties : Research indicates that this compound exhibits notable antibacterial and antifungal activities. For instance, derivatives of benzoxazines have been shown to inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for pharmaceutical development .

- Anticancer Activity : Studies have suggested that this compound may possess anticancer properties. It has been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound can interact with specific enzymes involved in inflammatory processes and microbial resistance. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .

- Cell Signaling Modulation : It affects various signaling pathways critical for cell proliferation and survival. By modulating these pathways, the compound can enhance apoptosis in cancer cells while protecting normal cells from damage .

- Oxidative Stress Reduction : The antioxidant properties of this compound contribute to its protective effects against oxidative stress-related damage in cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF-7), this compound was shown to significantly reduce cell viability at concentrations above 10 µM. The mechanism was linked to increased apoptosis rates as evidenced by flow cytometry analysis and caspase activation assays. These findings suggest that this compound could serve as a lead for developing new anticancer agents .

Eigenschaften

CAS-Nummer |

6638-04-6 |

|---|---|

Molekularformel |

C23H30ClN5O3 |

Molekulargewicht |

460.0 g/mol |

IUPAC-Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]oct-5-enyl)methanone;hydrochloride |

InChI |

InChI=1S/C23H29N5O3.ClH/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14;/h3,5,12-16H,4,6-11H2,1-2H3,(H2,24,25,26);1H |

InChI-Schlüssel |

IHBVUYHTCGEQHD-UHFFFAOYSA-N |

SMILES |

CN1CC2=CC=CC=C2OC1 |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CC5CCC4C=C5)N)OC.Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.